

Catadegbrutinib Demonstrates a Differentiated Safety Profile Compared to First-Generation BTK Inhibitors

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Compound of Interest

Compound Name: Catadegbrutinib

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Catadegbrutinib, a novel Bruton's tyrosine kinase (BTK) degrader, exhibits a promising and manageable safety profile in early clinical trials, suggesting potential advantages over first-generation BTK inhibitors (BTKis) like ibrutinib. Initial findings from the Phase 1/2 CaDAnCe-101 study indicate a lower incidence of certain hallmark adverse events associated with first-generation BTKis, such as major hemorrhage and atrial fibrillation.

This guide provides a comprehensive comparison of the safety profiles of **Catadegbrutinib** and first-generation BTK inhibitors, supported by available clinical trial data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Comparative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAEs) from the CaDAnCe-101 trial for **Catadegbrutinib** and the RESONATE-2 trial for the first-generation BTKi, ibrutinib.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) Treated with **Catadegbrutinib** (CaDAnCe-101 Trial)[1]

Adverse Event	Any Grade (%)	Grade ≥ 3 (%)
Fatigue	35	2
Contusion	29	0
Diarrhea	27	2
Neutropenia/Neutrophil count decreased	Not specified	20
Pneumonia	Not specified	10
Hypertension	2 (Grade 1)	0
Atrial Fibrillation	0	0
Major Hemorrhage	2	2
Febrile Neutropenia	2	2

Data from a cohort of 49 patients with a median follow-up of 7.9 months.[\[1\]](#)

Table 2: Adverse Reactions in Patients with Previously Untreated CLL/SLL (≥ 65 years) Treated with Ibrutinib (RESONATE-2 Trial)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Adverse Reaction	All Grades (%)	Grade 3 or Higher (%)
Diarrhea	42-52	4-5
Fatigue	30-41	1
Nausea	22-32	1
Musculoskeletal pain	36	4
Rash	21	4
Hypertension	14-30	4-12
Atrial Fibrillation	6-24	2.5-6
Major Hemorrhage	Not specified	Not specified
Pneumonia	14-29	8-20
Neutropenia	19	13

Data from 135 patients with a median duration of exposure of 17.4 months to 6.2 years.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Catadegbrutinib: CaDAnCe-101 Trial

The CaDAnCe-101 trial (NCT05006716) is a Phase 1/2, open-label, dose-escalation and expansion study evaluating **Catadegbrutinib** (BGB-16673) in patients with relapsed or refractory B-cell malignancies.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Patient Population: Adults with relapsed or refractory B-cell malignancies, including CLL/SLL, who have received prior therapies.[\[5\]](#)[\[8\]](#)
- Dosing: **Catadegbrutinib** was administered orally once daily in 28-day cycles, with dose escalation to determine the recommended Phase 2 dose.[\[1\]](#)
- Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Ibrutinib: RESONATE-2 Trial

The RESONATE-2 trial (NCT01722487) was a randomized, multicenter, open-label, Phase 3 study comparing the efficacy and safety of ibrutinib versus chlorambucil in previously untreated older patients with CLL or SLL.[3]

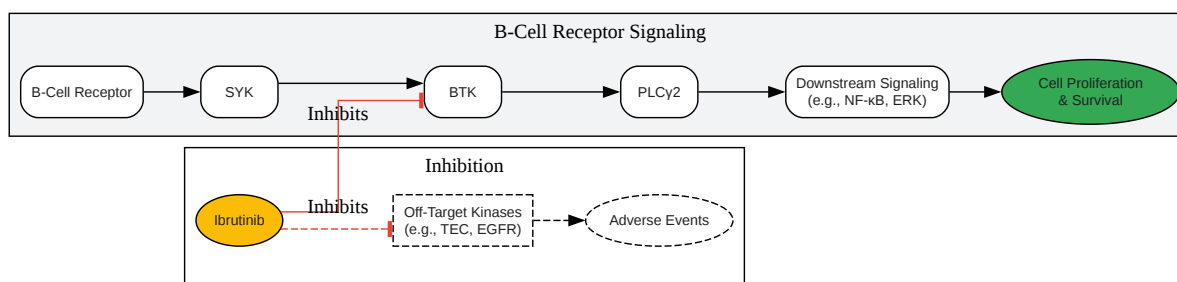
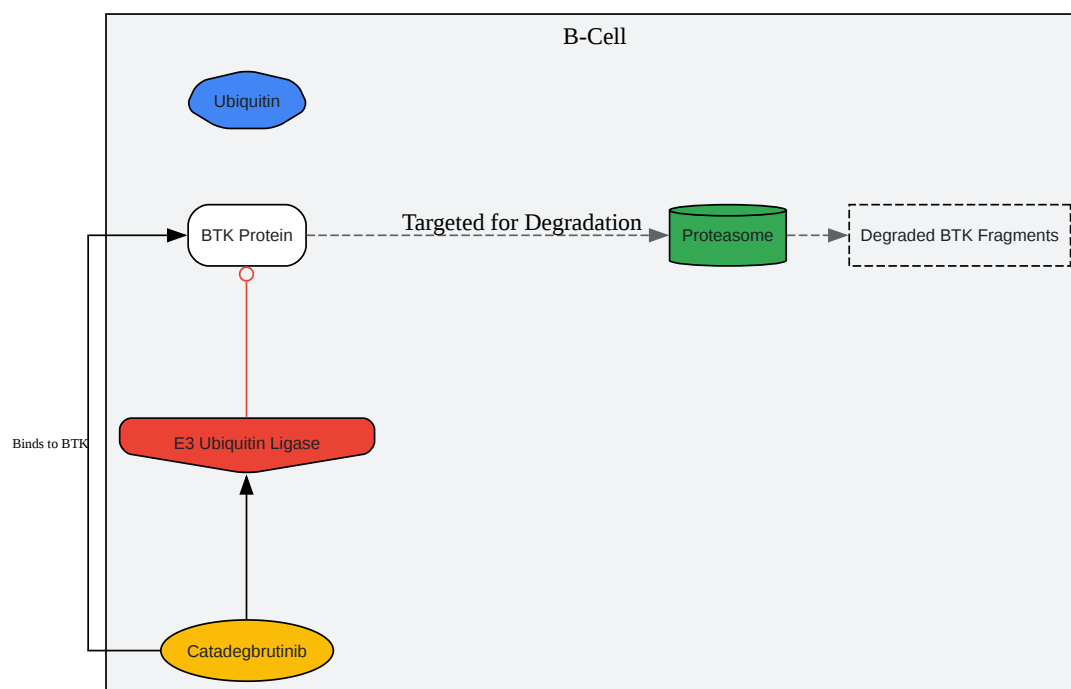
- Patient Population: Patients aged 65 years or older with previously untreated CLL/SLL without del(17p).[3]
- Dosing: Ibrutinib was administered orally at a dose of 420 mg once daily until disease progression or unacceptable toxicity.[3]
- Safety Assessments: Adverse events were collected at each visit and graded using the NCI CTCAE version 4.03.

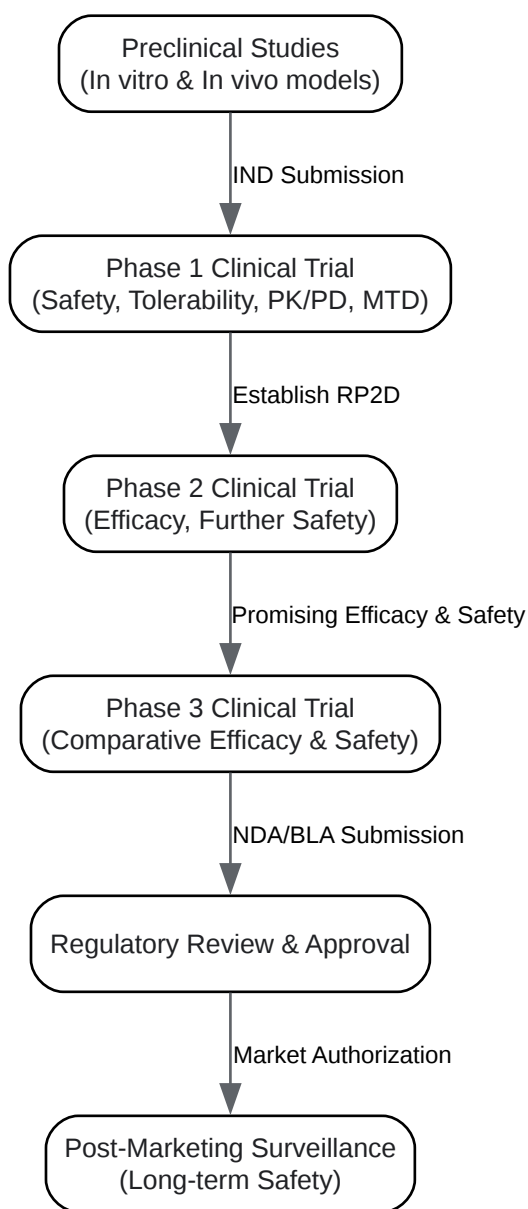
Mechanism of Action and Signaling Pathways

The distinct safety profiles of **Catadegbrutinib** and first-generation BTK inhibitors can be attributed to their different mechanisms of action.

Catadegbrutinib: A BTK Protein Degrader

Catadegbrutinib is a bifunctional molecule that induces the degradation of the BTK protein.[9][10][11][12] It simultaneously binds to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[9][11][13] This mechanism results in the elimination of the BTK protein, rather than just inhibiting its kinase activity.





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